molecular formula C7H16Cl2N2 B2444641 2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride CAS No. 2567501-98-6

2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride

Cat. No.: B2444641
CAS No.: 2567501-98-6
M. Wt: 199.12
InChI Key: FXSOTNWDBUIOHO-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride is a bicyclic amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[31One common method involves the epimerization–lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions . This process leads to the formation of the bicyclic structure through intramolecular aminolysis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.1]heptan-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the nitrogen atom.

Scientific Research Applications

2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.1]heptan-1-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[3.1.1]heptan-1-ylmethanamine is unique due to its specific ring size and the position of the nitrogen atom, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

2-azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-5-7-3-6(4-7)1-2-9-7;;/h6,9H,1-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSOTNWDBUIOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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